molecular formula C17H16ClFN4O2S B2611914 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 1209646-72-9

2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2611914
CAS No.: 1209646-72-9
M. Wt: 394.85
InChI Key: UGYQCIRGEHUQMX-UHFFFAOYSA-N
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Description

2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound known for its diverse applications in scientific research, particularly in medicinal chemistry. This compound features a benzimidazole core, a piperazine ring, and a sulfonyl group attached to a chlorofluorophenyl moiety, making it a molecule of interest for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Piperazine Substitution: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperazine under reflux conditions.

    Chlorofluorophenyl Attachment: The final step involves the coupling of the chlorofluorophenyl group to the piperazine ring, typically using palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol derivative.

    Substitution: The piperazine ring and the benzimidazole core can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, alkylating agents, and bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives of the benzimidazole core.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted benzimidazole and piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to modulate specific biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with protein active sites, while the benzimidazole core can intercalate with DNA or RNA, affecting gene expression and cellular function. The piperazine ring enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
  • 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
  • 2-(4-((3-chloro-4-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Uniqueness

Compared to similar compounds, 2-(4-((3-chloro-4-fluorophenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole stands out due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual halogenation enhances its binding affinity and specificity towards biological targets, potentially leading to improved therapeutic efficacy and reduced side effects.

Properties

IUPAC Name

2-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN4O2S/c18-13-11-12(5-6-14(13)19)26(24,25)23-9-7-22(8-10-23)17-20-15-3-1-2-4-16(15)21-17/h1-6,11H,7-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYQCIRGEHUQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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